Product packaging for Yyradda(Cat. No.:)

Yyradda

Cat. No.: B15494640
M. Wt: 757.8 g/mol
InChI Key: IXYMEGXUQVHUIP-SFYJKWEMSA-N
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Description

Yyradda is a useful research compound. Its molecular formula is C34H47N9O11 and its molecular weight is 757.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H47N9O11 B15494640 Yyradda

Properties

Molecular Formula

C34H47N9O11

Molecular Weight

757.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H47N9O11/c1-17(28(48)42-26(16-27(46)47)31(51)40-18(2)33(53)54)39-30(50)24(4-3-13-38-34(36)37)41-32(52)25(15-20-7-11-22(45)12-8-20)43-29(49)23(35)14-19-5-9-21(44)10-6-19/h5-12,17-18,23-26,44-45H,3-4,13-16,35H2,1-2H3,(H,39,50)(H,40,51)(H,41,52)(H,42,48)(H,43,49)(H,46,47)(H,53,54)(H4,36,37,38)/t17-,18-,23-,24-,25-,26-/m0/s1

InChI Key

IXYMEGXUQVHUIP-SFYJKWEMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Methodological & Application

Application Notes: Preparation of Yyradda Stock Solutions for Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for the novel research compound Yyradda. Adherence to these guidelines is crucial for ensuring experimental reproducibility and maintaining the integrity of the compound. The following sections outline the necessary materials, safety precautions, and step-by-step procedures for preparing high-concentration stock solutions and subsequent working dilutions for use in typical cell-based assays and biochemical experiments.

Compound Properties and Solubility

This compound is a synthetic small molecule inhibitor of the KIN-1 signaling cascade. Its physicochemical properties are summarized below. Proper solubilization and storage are critical to maintaining its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight 452.5 g/mol N/A
Appearance White to off-white crystalline solidN/A
Solubility in DMSO ≥ 50 mg/mL (≥ 110 mM)Recommended solvent for primary stock solution.
Solubility in Ethanol ≥ 10 mg/mL (≥ 22 mM)Can be used as an alternative solvent.
Solubility in PBS (pH 7.4) < 0.1 mg/mLConsidered insoluble in aqueous buffers.
Storage Temperature (Solid) -20°CProtect from light and moisture.
Storage Temperature (Stock Solution) -80°CAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Required Materials
  • This compound powder (lyophilized)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL, light-blocking/amber recommended)

  • Sterile serological pipettes and pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • This compound is a compound with unknown toxicological properties. Handle with care and treat as a potentially hazardous substance.

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Perform all weighing and dissolution steps within a chemical fume hood to avoid inhalation of the powder.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is the recommended starting point for most in vitro experiments.

Workflow for Stock Solution Preparation

G cluster_0 Preparation Phase cluster_1 Solubilization & Storage weigh 1. Weigh 4.53 mg of this compound dissolve 2. Add 1 mL DMSO to the vial weigh->dissolve Transfer solid vortex 3. Vortex thoroughly until fully dissolved dissolve->vortex Ensure homogeneity aliquot 4. Aliquot into light-blocking tubes vortex->aliquot Prevent freeze-thaw store 5. Store aliquots at -80°C aliquot->store Long-term stability

Fig. 1: Workflow for this compound stock solution preparation.

Step-by-Step Procedure:

  • Calculation: To prepare a 10 mM solution, the required mass is calculated using the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 452.5 g/mol = 4.525 mg

  • Weighing: In a chemical fume hood, carefully weigh out 4.53 mg of this compound powder using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Solubilization: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible precipitate. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. When properly stored, the stock solution is expected to be stable for at least 6 months.

Protocol for Preparing Working Solutions

For cell-based experiments, the high-concentration DMSO stock must be diluted to a final working concentration in cell culture medium. It is critical that the final concentration of DMSO in the culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example: Preparing a 10 µM working solution from a 10 mM stock.

  • Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in sterile culture medium to create an intermediate solution of 100 µM.

    • Calculation: Add 2 µL of the 10 mM stock to 198 µL of culture medium.

  • Next, dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM working concentration.

    • Calculation: Add 100 µL of the 100 µM solution to 900 µL of culture medium.

  • Always prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store diluted aqueous solutions.

Mechanism of Action: Inhibition of KIN-1 Pathway

This compound has been identified as a potent and selective inhibitor of KIN-1, a key upstream kinase in the Pro-Survival Signaling (PSS) pathway. By blocking the catalytic activity of KIN-1, this compound prevents the downstream phosphorylation and activation of the transcription factor TF-A, which is responsible for upregulating genes that prevent apoptosis.

This compound Signaling Pathway Inhibition

G cluster_nucleus receptor Growth Factor Receptor kin1 KIN-1 receptor->kin1 Activates kin2 KIN-2 kin1->kin2 Phosphorylates tfa TF-A kin2->tfa Phosphorylates genes Pro-Survival Genes tfa->genes Activates Transcription nucleus Nucleus apoptosis Apoptosis genes->apoptosis Inhibits This compound This compound This compound->kin1 Inhibits

Fig. 2: this compound inhibits the KIN-1 pro-survival pathway.

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